Quinine
Overview
Description
Quinine is a naturally occurring alkaloid derived from the bark of the cinchona tree, native to the Andean regions of South America. It has been historically significant as the first chemical compound used to treat an infectious disease, specifically malaria . This compound is known for its bitter taste and is also used as a flavoring agent in tonic water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine can be synthesized through various methods, although the commercial synthesis is not economically feasible due to its complexity. One common synthetic route involves the use of glycerol, aniline, and nitrobenzene . The process includes:
- Dehydration of glycerol with sulfuric acid to produce acrolein.
- Addition of aniline to acrolein to form an intermediate compound.
- Ring closure of the intermediate in the presence of sulfuric acid to yield 1,2-dihydroquinoline.
- Oxidation of 1,2-dihydroquinoline with nitrobenzene to finally produce this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the bark of the cinchona tree. The bark is harvested, dried, and powdered. The powdered bark is then subjected to a series of extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Quinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce quinone derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and vinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products:
Oxidation: Produces quinone derivatives.
Reduction: Yields dihydrothis compound.
Substitution: Results in various substituted this compound derivatives.
Scientific Research Applications
Quinine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in stereoselective reactions, such as the Michael addition.
Medicine: Primarily used to treat malaria, especially in cases resistant to other antimalarial drugs.
Industry: Employed as a flavoring agent in beverages like tonic water.
Mechanism of Action
Quinine exerts its antimalarial effects by interfering with the parasite’s ability to digest hemoglobin. It inhibits the formation of hemozoin, a toxic byproduct of hemoglobin digestion by the parasite . This compound also affects nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum . Its muscle relaxant properties are attributed to its effects on muscle membrane and sodium channels .
Comparison with Similar Compounds
Quinine is part of the cinchona alkaloids, which include quinidine, cinchonine, and cinchonidine . These compounds share similar structures and antimalarial properties but differ in their pharmacokinetics and side effects. For instance:
Quinidine: Used as an antiarrhythmic agent in addition to its antimalarial properties.
Cinchonine and Cinchonidine: Less commonly used but still effective against malaria.
This compound’s uniqueness lies in its historical significance and its continued relevance in treating malaria, especially in areas with drug-resistant strains .
Properties
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WZBLMQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044280 | |
Record name | Quinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
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Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite's ability to break down and digest hemoglobin. Consequently, the parasite starves and/or builds up toxic levels of partially degraded hemoglobin in itself., Quinine has a local anesthetic action and analgesic, antipyretic, and oxytocic effects. Quinine also has cardiovascular effects similar to those of quinidine. | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR | |
CAS No. |
72402-53-0, 130-95-0, 1407-83-6 | |
Record name | (8α,9R)-(±)-6′-Methoxycinchonan-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72402-53-0 | |
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Record name | Quinine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=130-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quinine [BAN:NF] | |
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Record name | Quinine tannate [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407836 | |
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Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
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Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
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Record name | Quinine | |
Source | EPA DSSTox | |
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Record name | Quinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.550 | |
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Record name | QUININE | |
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Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C | |
Record name | Quinine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUININE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2501 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Quinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014611 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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